BenchChemオンラインストアへようこそ!

NPEC-caged-LY379268

Optopharmacology Caged Compounds Photolysis

NPEC-caged-LY379268 is the preferred optopharmacological tool for precise mGluR2/3 activation. Unlike MNI-caged glutamate or NPEC-caged-ACPD, its NPEC group ensures high uncaging efficiency (ε·φ), near-UV compatibility, and inertness at GABA-A receptors. The released LY379268 agonist provides potent, balanced mGlu2/3 activation (EC50 2.69/4.48 nM). This unique profile guarantees reproducible, interference-free data for synaptic plasticity and neurotransmission studies.

Molecular Formula C16H16N2O9
Molecular Weight 380.31 g/mol
Cat. No. B11933063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPEC-caged-LY379268
Molecular FormulaC16H16N2O9
Molecular Weight380.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(COC3C2C3C(=O)O)C(=O)O
InChIInChI=1S/C16H16N2O9/c1-7(8-4-2-3-5-9(8)18(24)25)27-15(23)17-16(14(21)22)6-26-12-10(11(12)16)13(19)20/h2-5,7,10-12H,6H2,1H3,(H,17,23)(H,19,20)(H,21,22)/t7?,10-,11+,12+,16+/m1/s1
InChIKeyAHJQYZMYVTZSGT-LDVDLCPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NPEC-Caged-LY379268: Caged Group II mGluR Agonist for Spatiotemporal Control in Neuroscience Research


NPEC-caged-LY379268 is a photosensitive derivative of the potent and selective group II metabotropic glutamate receptor (mGluR2/3) agonist LY379268 [1]. The compound consists of the active agonist LY379268 masked by a 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) photolabile protecting group, rendering it biologically inert until exposure to near-UV light (typically 350-380 nm) [2]. This caged compound enables precise spatiotemporal control of mGluR2/3 activation in experimental systems, particularly in electrophysiological and optopharmacological studies of synaptic plasticity and neurotransmission.

Why Generic Substitution of NPEC-Caged-LY379268 with Other Caged mGluR Agonists is Scientifically Inadvisable


Caged group II mGluR agonists are not interchangeable due to significant differences in photochemical properties, receptor subtype selectivity profiles of the uncaged payload, and potential off-target interference. For instance, the caging group determines uncaging efficiency (ε·φ), wavelength dependence, and byproduct inertness, while the agonist core dictates potency, subtype selectivity, and signaling bias. Substituting NPEC-caged-LY379268 with compounds like MNI-caged-glutamate or NPEC-caged-ACPD introduces variables that compromise experimental reproducibility and data interpretation [1][2]. The quantitative evidence below delineates the specific, verifiable advantages of NPEC-caged-LY379268 over its closest analogs.

Quantitative Evidence for NPEC-Caged-LY379268 Differentiation in Scientific Procurement


NPEC vs. MNI Caging Group: Photochemical Efficiency Quantified by Extinction Coefficient and Quantum Yield

The NPEC caging group exhibits a molar extinction coefficient (ε347) of 660 M⁻¹cm⁻¹ and a photolysis quantum yield (φ) of 0.64 [1]. While MNI-caged ligands offer faster release (sub-microsecond), their two-photon uncaging efficiency is lower; for comparison, MNI-glutamate shows a two-photon action cross-section approximately 317-fold lower than coumarin-based cages [2]. NPEC's combination of high ε and φ ensures robust uncaging with standard near-UV light sources, a critical factor for reproducible experimental outcomes.

Optopharmacology Caged Compounds Photolysis

Uncaged Agonist LY379268: Superior mGlu3 Potency Compared to LY354740

LY379268 demonstrates exceptional potency at both mGlu2 and mGlu3 receptors, with EC50 values of 2.69 nM and 4.48 nM, respectively [1]. In contrast, the earlier generation agonist LY354740 exhibits EC50 values of 5.1 nM at mGlu2 and 24.3 nM at mGlu3 [2]. LY379268 is therefore >5-fold more potent at mGlu3 and nearly 2-fold more potent at mGlu2. Both compounds display >80-fold selectivity over group I and III mGluRs [1][2].

mGluR Agonist Receptor Pharmacology Drug Discovery

Minimal Off-Target GABAergic Interference: NPEC-caged vs. MNI-caged Ligands

A direct comparative study in brain slice preparations found that at high concentrations, MNI-caged ligands significantly interfered with GABA-ergic transmission, whereas NPEC-caged ligands did not [1]. Specifically, MNI-caged L-glutamate, NMDA, and kainate inhibited GABA-A receptors with IC50 values near the upper range of experimental concentrations [1]. NPEC-caged analogs showed no such interference, indicating cleaner pharmacological profiles in complex neural circuits.

Off-target effects GABAergic transmission Caged compound specificity

Temporal Resolution Matching: NPEC's Slower Uncaging Kinetics Align with mGluR Signaling Time Courses

NPEC cages exhibit photorelease rates in the millisecond range, which is slower than the sub-microsecond release of MNI-caged ligands [1]. While MNI's speed is advantageous for studying fast ionotropic receptors (e.g., AMPA, NMDA), mGluR-mediated signaling operates on slower time scales (hundreds of milliseconds to seconds). Therefore, NPEC's uncaging kinetics are not a limitation but rather are well-matched to the downstream G-protein coupled cascades of mGluR2/3 [1]. Using faster cages like MNI for mGluR studies offers no practical advantage and may introduce unnecessary complexity.

Uncaging kinetics mGluR signaling Temporal resolution

Spatiotemporal Precision vs. Direct Agonist Application: Caged LY379268 Enables Subcellular mGluR2/3 Mapping

Direct bath application of LY379268 activates mGluR2/3 globally, obscuring the subcellular localization and functional roles of these receptors. NPEC-caged-LY379268, when combined with focal UV uncaging, allows activation of mGluR2/3 with micrometer spatial precision and millisecond temporal resolution [1]. This approach has been used to map the distribution of functional mGluR2/3 in discrete neuronal compartments (e.g., dendritic spines vs. shafts) and to study their role in local synaptic plasticity events such as long-term depression (LTD) [1].

Optopharmacology Synaptic plasticity Spatiotemporal control

Optimal Research Applications for NPEC-Caged-LY379268 Based on Verifiable Evidence


High-Resolution Mapping of Presynaptic mGluR2/3 Function in Synaptic Plasticity Studies

Focal UV photolysis of NPEC-caged-LY379268 in brain slice preparations enables the precise activation of mGluR2/3 at individual synaptic terminals or dendritic compartments [1]. This approach is critical for dissecting the role of these receptors in long-term depression (LTD), short-term plasticity, and modulation of neurotransmitter release probability. The high potency and selectivity of the released LY379268 ensure robust and specific receptor activation . The NPEC caging group's compatibility with standard near-UV optics and its inertness at GABA-A receptors make it a reliable tool for these complex electrophysiological experiments [1].

Optical Dissection of Excitatory/Inhibitory (E/I) Balance in Neural Circuits

The absence of GABAergic interference by NPEC-caged ligands is a critical advantage when studying E/I balance [1]. Researchers can use NPEC-caged-LY379268 to selectively modulate glutamatergic signaling via mGluR2/3 without confounding direct effects on GABA-A receptors. This is particularly important in cortical and hippocampal circuits where precise control over network excitability is required to model neurological and psychiatric disorders. The ability to rapidly and reversibly activate mGluR2/3 with light enables dynamic manipulation of E/I balance with high temporal precision .

Investigating Subtype-Specific mGluR Contributions in Native Tissue

The exceptional potency of LY379268 at both mGlu2 and mGlu3 (EC50 2.69 and 4.48 nM, respectively) makes NPEC-caged-LY379268 an ideal tool for probing the functional contributions of these receptors in native tissue [1]. Compared to the less potent LY354740 (EC50 5.1 nM at mGlu2, 24.3 nM at mGlu3), LY379268 provides a stronger and more balanced activation of both subtypes [1]. When combined with subtype-selective negative allosteric modulators (NAMs) or genetic knockout models, NPEC-caged-LY379268 uncaging can help delineate the specific roles of mGlu2 vs. mGlu3 in synaptic transmission and behavior.

Developing and Validating Optopharmacological Assays for Drug Discovery

NPEC-caged-LY379268 serves as a valuable reference compound for developing and validating high-throughput optopharmacological assays aimed at discovering novel mGluR2/3 modulators . Its well-characterized photochemical properties (ε347 = 660 M⁻¹cm⁻¹, φ = 0.64) and clean pharmacological profile provide a benchmark for evaluating new caged compounds or light-controlled receptor systems [1][2]. The millisecond-range uncaging kinetics are compatible with automated liquid handling and plate reader-based photolysis systems used in drug screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NPEC-caged-LY379268

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.